molecular formula C18H20N2O7S2 B7571753 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid

5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid

Numéro de catalogue B7571753
Poids moléculaire: 440.5 g/mol
Clé InChI: REIWTAFFIGGEMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid, also known as CS-3150, is a novel selective aldosterone synthase inhibitor that has been developed for the treatment of hypertension and heart failure. CS-3150 has been shown to be effective in reducing blood pressure and improving cardiac function in preclinical and clinical studies.

Mécanisme D'action

5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid works by inhibiting the enzyme aldosterone synthase, which is responsible for the production of aldosterone, a hormone that regulates blood pressure and electrolyte balance. By inhibiting aldosterone synthase, 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid reduces the production of aldosterone, leading to a decrease in blood pressure and improved cardiac function.
Biochemical and Physiological Effects:
5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been shown to have several biochemical and physiological effects, including a reduction in plasma aldosterone levels, an increase in plasma renin levels, and a decrease in blood pressure. 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has also been shown to improve cardiac function, including left ventricular ejection fraction and cardiac output.

Avantages Et Limitations Des Expériences En Laboratoire

5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has several advantages for lab experiments, including its high selectivity for aldosterone synthase inhibition and its minimal effects on other steroidogenic enzymes. However, 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has some limitations, including its relatively short half-life and its potential for off-target effects at higher doses.

Orientations Futures

There are several future directions for research on 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid, including further studies on its long-term safety and efficacy, its potential for combination therapy with other antihypertensive drugs, and its potential for use in other cardiovascular diseases. Additionally, further studies on the mechanism of action of 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid and its effects on other physiological systems may provide insights into its potential for use in other therapeutic areas.

Méthodes De Synthèse

The synthesis of 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid involves several steps, including the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(cyclopropylsulfamoyl)aniline to form the intermediate. The intermediate is then reacted with sulfuryl chloride to form the final product, 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid.

Applications De Recherche Scientifique

5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been extensively studied in preclinical and clinical studies for its efficacy in reducing blood pressure and improving cardiac function. In preclinical studies, 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been shown to be highly selective for aldosterone synthase inhibition, with minimal effects on other steroidogenic enzymes. In clinical studies, 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been shown to be effective in reducing blood pressure in patients with hypertension and improving cardiac function in patients with heart failure.

Propriétés

IUPAC Name

5-[[4-(cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S2/c1-2-27-17-10-9-15(11-16(17)18(21)22)29(25,26)20-13-5-7-14(8-6-13)28(23,24)19-12-3-4-12/h5-12,19-20H,2-4H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIWTAFFIGGEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.